molecular formula C20H22N4O3S B12156424 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one

Cat. No.: B12156424
M. Wt: 398.5 g/mol
InChI Key: ZHOWGZXLBAVYSI-UHFFFAOYSA-N
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Description

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol, catalysts such as Lewis acids, and reagents like isothiocyanates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imino group may yield an amine .

Scientific Research Applications

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]ethyl]pyrrolidin-2-one

InChI

InChI=1S/C20H22N4O3S/c1-27-14-6-4-13(5-7-14)15-12-28-20(22-15)18-16(25)11-24(19(18)21)10-9-23-8-2-3-17(23)26/h4-7,12,21,25H,2-3,8-11H2,1H3

InChI Key

ZHOWGZXLBAVYSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCCC4=O)O

Origin of Product

United States

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